N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(ethoxymethyl)morpholine-4-carboxamide
Description
N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(ethoxymethyl)morpholine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a morpholine ring, a trifluoroethyl group, and a chlorophenyl moiety
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(ethoxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N2O3/c1-2-24-10-13-9-22(7-8-25-13)15(23)21-14(16(18,19)20)11-3-5-12(17)6-4-11/h3-6,13-14H,2,7-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSILXQENBJTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CCO1)C(=O)NC(C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps:
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Formation of the Trifluoroethyl Intermediate: : The synthesis begins with the preparation of the 2,2,2-trifluoroethyl intermediate. This can be achieved through the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and a suitable reducing agent, such as sodium borohydride, under controlled conditions.
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Morpholine Ring Formation: : The next step involves the formation of the morpholine ring. This can be done by reacting the trifluoroethyl intermediate with ethyl chloroformate and morpholine in the presence of a base like triethylamine.
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Carboxamide Formation: : Finally, the carboxamide group is introduced by reacting the morpholine derivative with ethoxymethyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(ethoxymethyl)morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The trifluoromethyl group often imparts favorable pharmacokinetic properties, making such compounds promising candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(ethoxymethyl)morpholine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to these targets, while the morpholine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(methyl)morpholine-4-carboxamide: Similar structure but with a methyl group instead of an ethoxymethyl group.
N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)morpholine-4-carboxamide: Contains a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
The presence of the ethoxymethyl group in N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-(ethoxymethyl)morpholine-4-carboxamide distinguishes it from similar compounds, potentially offering unique chemical reactivity and biological activity. The ethoxymethyl group can influence the compound’s solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
